Hydrogen-Bond Donor Capacity: –OCF₂H vs. –OCH₃ and –OCF₃
The difluoromethoxy group (–OCF₂H) possesses a weakly acidic C–H bond capable of acting as a hydrogen-bond donor, a feature that the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) analogues lack entirely [1]. This property can be exploited in target protein interactions where a methoxy oxygen serves as an acceptor but a donor interaction is beneficial. While no direct IC₅₀ comparison for the free diester is publicly available, the hydrogen-bond donor capability is a class-level inference based on the established behaviour of the –OCF₂H motif in medicinal chemistry [2].
| Evidence Dimension | Hydrogen-bond donor capability |
|---|---|
| Target Compound Data | C–H of –OCF₂H capable of H-bond donation (experimentally demonstrated for aryl–OCF₂H compounds in crystallographic and solution studies) |
| Comparator Or Baseline | 5‑Methoxy-isophthalic acid dimethyl ester (–OCH₃): no H-bond donor; 5‑Trifluoromethoxy-isophthalic acid dimethyl ester (–OCF₃): no H-bond donor |
| Quantified Difference | Qualitative presence vs. absence of H-bond donor functionality |
| Conditions | General property of the –OCF₂H substituent; not assay-specific |
Why This Matters
For structure-based drug design, the ability to donate a hydrogen bond can be critical for potency and selectivity; selecting the –OCF₂H congener over –OCH₃ or –OCF₃ may enable a key polar contact that the alternatives cannot make.
- [1] PubChem Compound Summary for CID 68815247, 5-Difluoromethoxy-isophthalic acid dimethyl ester. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68815247 (accessed May 2026). View Source
- [2] Meanwell, N. A. (2011) 'Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design', Journal of Medicinal Chemistry, 54(8), pp. 2529–2591. doi:10.1021/jm1013693. View Source
